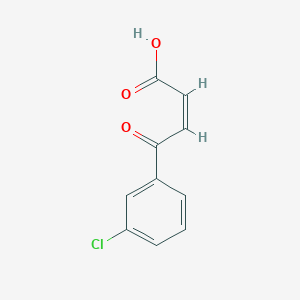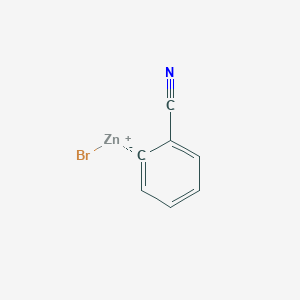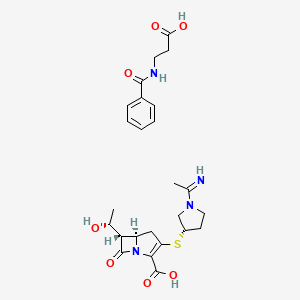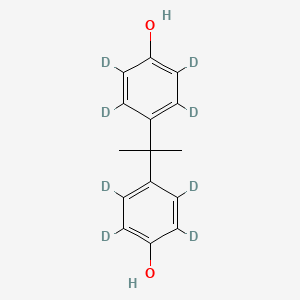
pCl-Fluoroetomidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reference standard
Applications De Recherche Scientifique
Plasmon-Controlled Fluorescence in Biological Research
Plasmon-controlled fluorescence (PCF) is a technology that combines fluorescence, plasmonics, and nanofabrication to significantly enhance the capabilities of fluorescence technology in biological research. This technique involves surface plasmons, which are collective oscillations of free electrons in metallic surfaces and particles, interacting with fluorophores. PCF is predicted to lead to a new generation of probes and devices, such as ultrabright single-particle probes that do not photobleach, probes for selective multiphoton excitation with decreased light intensities, and distance measurements in biomolecular assemblies. The potential applications of PCF include improved clinical assays, single-molecule detection, and enhanced spatial resolution in cellular imaging (Lakowicz, 2006).
Real-Time PCR in Virology and Microbiology
Real-time PCR, a technique that has revolutionized molecular diagnostics, uses PCR for detecting nucleic acids from various origins and is crucial in research laboratories. The method employs DNA binding fluorophores for the detection of PCR products in real-time, enhancing rapidity, sensitivity, and reproducibility while reducing the risk of carry-over contamination. This technology plays a significant role in virus detection in routine and research laboratories, influencing patient outcomes and aiding in gene expression and genetic disease studies (Mackay et al., 2002; Mackay, 2004).
Biodegradable Polymers in Drug Delivery and Tissue Engineering
Research on fluoro functionalized poly(ε-caprolactone)s (F-PCLs) via ring-opening polymerization has shown their potential applications in drug delivery and tissue engineering. These polymers exhibit improved thermal properties and lower wettability, making them suitable for controlled drug release and scaffold construction in biomedical applications. The study of F-PCLs demonstrates how modifications in polymer chemistry can influence biodegradation rates and mechanical properties, which are crucial for their use in biomedicine (Acik, 2020).
Fluorination in Hydroxyapatite-Polycaprolactone Composites
The fluoridation of hydroxyapatite in hydroxyapatite-polycaprolactone (HA-PCL) composites has shown significant effects on osteoblast activity, making these composites promising for hard tissue regeneration. This research indicates that fluorine plays a crucial role in stimulating bone-derived cellular activity, suggesting the potential of these fluorine-administered biological composites (FHA-PCL) in biomedical applications (Kim et al., 2005).
Degradation Mechanisms of Polycaprolactone
Understanding the degradation mechanisms of polycaprolactone (PCL) is vital for its application in biomedicine. Research shows that PCL degradation is influenced by synthesis, molecular weight, crystallinity, and environmental conditions. This knowledge is essential for the development of PCL-based biomaterials, including those with fluoroetomidate, in drug delivery and tissue engineering applications (Bartnikowski et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of pCl-Fluoroetomidate can be achieved through a multi-step process involving the conversion of etomidate to pCl-Fluoroetomidate.", "Starting Materials": [ "Etomidate", "p-Chlorobenzyl chloride", "Sodium fluoride", "Sodium hydroxide", "Acetone", "Methanol", "Chloroform" ], "Reaction": [ "Etomidate is reacted with p-Chlorobenzyl chloride in the presence of sodium hydroxide and acetone to form pCl-Etomidate.", "pCl-Etomidate is then reacted with sodium fluoride in methanol to form pCl-Fluoroetomidate.", "The final product is isolated and purified using chloroform extraction and recrystallization." ] } | |
Numéro CAS |
1374876-82-0 |
Formule moléculaire |
C14H14ClFN2O2 |
Poids moléculaire |
296.72 |
Pureté |
>95% |
Synonymes |
2-Fluoroethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

